molecular formula C24H13NO2 B12623554 (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one CAS No. 917511-29-6

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one

Cat. No.: B12623554
CAS No.: 917511-29-6
M. Wt: 347.4 g/mol
InChI Key: KFPHKTXLMMYFEW-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes ethynyl and phenylethynyl groups attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of ethynyl and phenylethynyl groups through palladium-catalyzed coupling reactions. The imino group is then introduced via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the ethynyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.

Scientific Research Applications

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The ethynyl and phenylethynyl groups can facilitate interactions with hydrophobic pockets in proteins, while the imino group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-Phenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one
  • (3Z)-3-[(3-Ethynylphenyl)imino]-5-(methyl)-2-benzofuran-1(3H)-one

Uniqueness

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one stands out due to the presence of both ethynyl and phenylethynyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

917511-29-6

Molecular Formula

C24H13NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(3-ethynylphenyl)imino-5-(2-phenylethynyl)-2-benzofuran-1-one

InChI

InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23-22-16-19(13-14-21(22)24(26)27-23)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H

InChI Key

KFPHKTXLMMYFEW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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